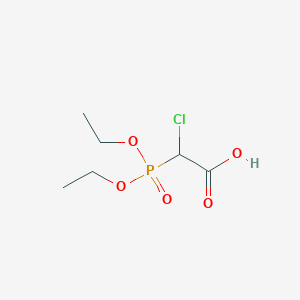

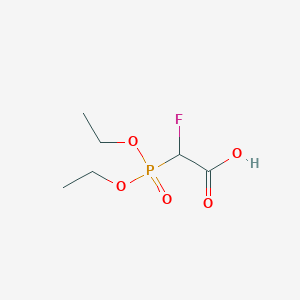

Acetic acid, chloro(diethoxyphosphinyl)-

説明

Acetic acid, chloro(diethoxyphosphinyl)-, also known as CDP-Acetic Acid, is an organophosphorus compound used in a variety of laboratory experiments. CDP-Acetic Acid is a colorless liquid, with a boiling point of 108-109°C and a melting point of -76°C. It is miscible with water and most organic solvents, and has a pungent odor. CDP-Acetic Acid is used as a reagent in a wide range of synthetic organic and inorganic reactions, including the synthesis of various polymers and polyamides.

科学的研究の応用

Environmental Impact and Wastewater Treatment

The disinfectant properties of peracetic acid, closely related to acetic acid derivatives, are recognized for their broad spectrum of antimicrobial activity. These properties make peracetic acid a compelling candidate for wastewater disinfection, emphasizing its effectiveness even in the presence of heterogeneous organic matter without generating persistent toxic or mutagenic residuals. This characteristic is particularly advantageous for the food industry, searching for natural molecules for food preservation. However, the organic content increase in the effluent, primarily due to acetic acid, poses a challenge by potentially promoting microbial regrowth. Despite its higher cost, the environmental benefits and potential for cost reduction with increased production capacity make peracetic acid an attractive option for wastewater treatment industries (Kitis, 2004).

Industrial Applications and Acidizing Operations

Acetic acid and its derivatives play a critical role in oil and gas operations, particularly in acidizing jobs to enhance the permeability of reservoir rocks. Organic acids, including acetic acid, are favored over traditional hydrochloric acid (HCl) in certain applications due to their less corrosive nature and ability to avoid issues like high dissolving power and sludging tendency at high temperatures. These acids have found use in dissolving drilling mud filter cakes and as iron sequestering agents. Despite some limitations, such as the solubility of reaction product salts, organic acids demonstrate effective results in acidizing operations, offering a blend of performance and reduced corrosion risk (Alhamad et al., 2020).

Corrosion Inhibition

Acetic acid derivatives have been investigated for their role as corrosion inhibitors in acidic solutions. This application is significant in industrial cleaning processes of metals, where conventional acids pose risks of metallic dissolution. Organic inhibitors, particularly those containing heteroatoms (O, S, N, and P) and π-electrons, offer an economical and efficient method for protecting metals in aggressive acidic media. The presence of these functional groups facilitates adsorption processes, showcasing the potential of acetic acid derivatives in corrosion prevention strategies (Goyal et al., 2018).

作用機序

Target of Action

It is known to act as a nucleophile for nucleophilic addition reactions .

Mode of Action

2-chloro-2-diethoxyphosphoryl-acetic Acid is used for enantioselective preparation of α-phosphoryl-α,β-unsaturated-δ-aryl-δ-lactones from nonracemic β-hydroxyaldehydes and their conversion to α-methylene-δ-aryl-δ-lactones . This suggests that it interacts with its targets through nucleophilic addition reactions.

将来の方向性

The future directions of a compound refer to its potential applications and research prospects. While the future directions for “Acetic acid, chloro(diethoxyphosphinyl)-” are not specified in the retrieved data, acetic acid bacteria have been widely investigated for their potential in producing bacterial cellulose, a biopolymer with numerous applications in food, biomedical, cosmetics, and engineering fields .

特性

IUPAC Name |

2-chloro-2-diethoxyphosphorylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQPMPQXDVTWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)O)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268802 | |

| Record name | 2-Chloro-2-(diethoxyphosphinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30094-33-8 | |

| Record name | 2-Chloro-2-(diethoxyphosphinyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30094-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-(diethoxyphosphinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

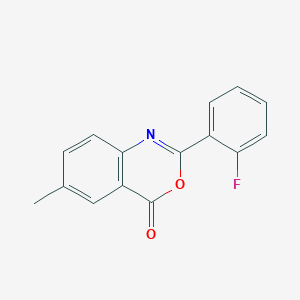

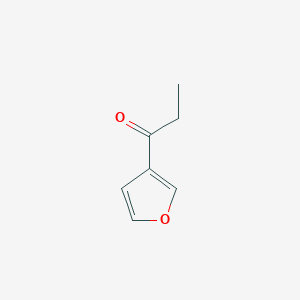

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B3122172.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3122195.png)

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)